4-Bromo-3,5-dimethylaniline
Overview
Description
4-Bromo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
4-Bromo-3,5-dimethylaniline is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
4-Bromo-3,5-dimethylaniline is primarily used as an organic synthesis reagent . It doesn’t have a specific biological target but is used in the laboratory research process and chemical pharmaceutical synthesis process .
Mode of Action
It interacts with other compounds in chemical reactions to form new compounds, depending on the specific synthesis process .
Biochemical Pathways
As a reagent in organic synthesis, this compound can be involved in various biochemical pathways, depending on the specific reactions it’s used in . The affected pathways and their downstream effects would be determined by the particular synthesis process.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, measured as Log Po/w, ranges from 1.98 to 3.42 , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific chemical reactions it’s involved in. As a reagent, its primary role is to contribute to the formation of new compounds in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Also, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
4-Bromo-3,5-dimethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This compound is also known to participate in free radical bromination reactions, which are essential in organic synthesis . The interactions of this compound with biomolecules often involve the formation of covalent bonds, leading to the modification of the biomolecule’s structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in neural cells, leading to apoptosis or cell death . Additionally, this compound can alter the expression of genes involved in stress response and metabolic pathways, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it has been shown to inhibit cholinesterase, an enzyme involved in neurotransmission . This inhibition occurs through the formation of a covalent bond between the compound and the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition, resulting in the formation of by-products that may affect cellular processes. In vitro and in vivo studies have demonstrated that the effects of this compound on cells can vary over time, with initial exposure causing acute stress responses followed by adaptive changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. It has been observed that low to moderate doses of this compound can induce beneficial effects, such as enhanced metabolic activity and stress resistance . High doses can lead to toxic effects, including oxidative stress, DNA damage, and apoptosis. These adverse effects are dose-dependent, with a threshold beyond which the compound becomes harmful to the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The primary metabolic pathways for this compound involve N-demethylation and N-oxidation, leading to the formation of metabolites that are more water-soluble and easier to excrete . Additionally, this compound can undergo ring hydroxylation, which further enhances its solubility and facilitates its elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution and localization within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its transport. These modifications include the addition of targeting signals that guide the compound to its intended subcellular destination.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylaniline typically involves the bromination of 3,5-dimethylaniline. One common method includes the following steps:
Starting Material: 3,5-dimethylaniline is dissolved in ice-cold dichloromethane.
Acylation: Trifluoroacetic anhydride is added to the solution, and the mixture is stirred for 30 minutes.
Bromination: Bromine is slowly added to the reaction mixture over 5 minutes.
Work-Up: The reaction mixture is subjected to aqueous work-up and drying in vacuo.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Electrophilic Substitution: Products depend on the electrophile used.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Comparison with Similar Compounds
4-Bromo-N,N-dimethylaniline: Similar structure but with two methyl groups on the nitrogen atom.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and one methyl group.
4-Bromo-2,6-dimethylaniline: Similar structure but with bromine and methyl groups at different positions.
Uniqueness: 4-Bromo-3,5-dimethylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. The presence of both bromine and methyl groups at specific positions on the benzene ring makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-bromo-3,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPXDJLNYCSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495578 | |
Record name | 4-Bromo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59557-90-3 | |
Record name | 4-Bromo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.